2-Chloro-7-isopropylquinoline
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Overview
Description
2-Chloro-7-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the second position and an isopropyl group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-isopropylquinoline can be achieved through various methods, including classical and modern synthetic techniques. Some of the well-known methods include:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Microwave Irradiation: This modern technique uses microwave energy to accelerate the reaction, providing a greener and more efficient synthesis route.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-7-isopropylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-isopropylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as heme polymerase, which is crucial for the survival of malaria parasites . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
7-Chloroquinoline: Another derivative with antimicrobial and antimalarial properties.
Uniqueness: 2-Chloro-7-isopropylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the seventh position enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-chloro-7-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3 |
InChI Key |
FKTUGWOVQMSCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=N2)Cl |
Origin of Product |
United States |
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